Molecular structure and conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole
Molecular structure and conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole
An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole
Abstract
The confluence of saturated heterocycles with aromatic pharmacophores represents a cornerstone of modern medicinal chemistry. The pyrrolidine ring, with its inherent three-dimensionality and stereochemical complexity, offers a powerful scaffold for exploring chemical space.[1][2] When linked to the imidazole nucleus—a versatile component known for its broad spectrum of biological activities and ability to participate in crucial hydrogen bonding interactions—the resulting molecule presents a compelling platform for drug discovery.[3][4][5] This guide provides a comprehensive technical examination of the molecular structure and conformational landscape of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole. As a Senior Application Scientist, this document synthesizes foundational structural principles with proven experimental and computational methodologies to offer a self-validating framework for researchers. We will explore the molecule's structural elucidation through proposed spectroscopic and crystallographic techniques, delve into its conformational dynamics via computational modeling, and discuss its potential as a privileged scaffold in drug development.
Introduction: The Strategic Fusion of Pyrrolidine and Imidazole Scaffolds
The imidazole ring is a ubiquitous feature in pharmaceuticals, valued for its amphoteric nature and its role as a bioisostere for other functional groups.[6] Its derivatives have demonstrated a vast array of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[7][8][9] The structural rigidity and electron-rich nature of the imidazole ring enable it to form stable interactions with biological targets.[5]
Complementing this is the pyrrolidine ring, a saturated five-membered heterocycle that introduces non-planarity and stereogenic centers, crucial attributes for enhancing binding affinity and selectivity.[1][2] The conformational state of the pyrrolidine ring, often described by its "puckering," can be controlled by substituents, which in turn dictates the spatial orientation of appended functional groups and influences pharmacological efficacy.[10][11][12]
The title compound, 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, combines these two powerful moieties via a flexible methylene linker. This design offers a unique three-dimensional architecture, positioning the basic nitrogen of the pyrrolidine and the versatile imidazole ring in a defined spatial relationship. Understanding the preferred conformations and the energetic barriers to rotation is paramount for designing molecules that can effectively engage with enzyme active sites or receptor binding pockets. This guide outlines the necessary experimental and computational workflows to fully characterize this promising molecular scaffold.
Molecular Structure Elucidation: A Multi-faceted Approach
Characterizing the precise molecular structure of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole requires a combination of chemical synthesis and advanced analytical techniques.
Proposed Synthetic Protocol
A robust synthesis is the first step toward structural characterization. Based on established methodologies for the N-alkylation of azoles with cyclic amino alcohol derivatives, a reliable two-step procedure can be proposed.[13] The causality behind this choice lies in its high efficiency and the commercial availability of the starting materials.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Methodology:
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Activation of the Alcohol: To a solution of N-Boc-3-(hydroxymethyl)pyrrolidine in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.2 eq.). Slowly add methanesulfonyl chloride (MsCl, 1.1 eq.) and stir the reaction for 1-2 hours. This in-situ formation of the mesylate creates a good leaving group, which is essential for the subsequent nucleophilic substitution.
-
N-Alkylation of Imidazole: In a separate flask, suspend sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide (DMF). Add imidazole (1.0 eq.) portion-wise at 0 °C and stir for 30 minutes to form the imidazolide anion. Add the crude mesylate solution from Step 1 to this mixture and allow the reaction to warm to room temperature, stirring overnight. The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of imidazole for an efficient Sₙ2 reaction.
-
Work-up and Purification (Protected Intermediate): Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by flash column chromatography to yield N-Boc-1-(pyrrolidin-3-ylmethyl)-1H-imidazole.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. The acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine of the pyrrolidine ring.
-
Final Isolation: Evaporate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained. If TFA was used, a basic workup followed by extraction will yield the free base. This protocol is self-validating as progress can be monitored at each stage by Thin Layer Chromatography (TLC) and the integrity of intermediates and the final product confirmed by spectroscopy.
Proposed Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent framework.
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¹H NMR: Expected signals would include three distinct protons for the imidazole ring (around δ 7.0-7.7 ppm), a multiplet for the pyrrolidinyl-CH proton, signals for the methylene bridge (CH₂), and complex multiplets for the remaining pyrrolidine ring protons.
-
¹³C NMR: The spectrum should show three aromatic carbons for the imidazole ring (around δ 115-140 ppm) and four distinct sp³-hybridized carbons for the pyrrolidine ring and the methylene linker.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial. COSY would confirm proton-proton connectivities, while HSQC and HMBC would assign protonated and quaternary carbons, respectively. Critically, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons on the pyrrolidine and imidazole rings, providing initial evidence of the preferred solution-state conformation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ of C₈H₁₃N₃ would be calculated and compared to the experimental value.
Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining molecular structure and solid-state conformation.
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection and Structure Solution: Mount a crystal on a diffractometer and collect diffraction data. The resulting electron density map is used to solve the structure, revealing precise bond lengths, bond angles, and torsional angles. This provides definitive proof of the connectivity and the conformation adopted in the crystalline state.
In-Depth Conformational Analysis
The biological function of a molecule is dictated by its three-dimensional shape and flexibility. For 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, the overall conformation is determined by the interplay between the pyrrolidine ring pucker and rotation around three key single bonds.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twisted" forms.[11] For a 3-substituted pyrrolidine, the key conformations are typically described as C2-endo/C2-exo or C3-endo/C3-exo, where a specific atom is out of the plane defined by the other four. The substituent at the 3-position will have a strong preference for a pseudo-equatorial orientation to minimize steric strain, which in turn will favor a specific puckering mode.[10][14]
Diagram of Pyrrolidine Puckering and Key Rotations
Caption: Conformational flexibility arises from ring puckering and bond rotation.
Rotational Isomerism
The molecule possesses significant rotational freedom around the single bonds of the linker chain. The key dihedral angles that define the overall conformation are:
-
τ₁ (N_imidazole - CH₂): Rotation around this bond determines the orientation of the pyrrolidine ring relative to the imidazole plane.
-
τ₂ (CH₂ - C_pyrrolidine): This rotation further positions the two rings.
-
τ₃ (C_pyrrolidine - N_pyrrolidine): Rotation around this bond also contributes to the overall shape.
The interplay of these rotations, coupled with the ring pucker, creates a complex potential energy surface with several low-energy minima. Identifying these stable conformers is crucial for understanding how the molecule might present itself to a biological target.
Proposed Computational Chemistry Workflow
To map the conformational landscape and quantify the relative energies of different conformers, a systematic computational study is essential. This provides insights that are complementary to the static picture from X-ray crystallography and the population-averaged data from NMR.
Diagram of the Computational Workflow
Caption: A systematic workflow for computational conformational analysis.
Step-by-Step Computational Protocol:
-
Structure Preparation: Build the 3D structure of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole using molecular modeling software (e.g., GaussView).
-
Conformational Search: Perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles (τ₁, τ₂). This initial search, often done with a lower level of theory for efficiency, identifies all potential low-energy conformations.
-
Geometry Optimization: Take the minima identified from the PES scan and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a robust basis set like 6-311++G(d,p).[15][16] This process finds the precise lowest energy geometry for each conformer.
-
Frequency Calculations: Perform vibrational frequency calculations on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).[16]
-
Data Analysis: From the output, extract the relative energies of each conformer. Using the Gibbs free energies, calculate the Boltzmann population distribution at a given temperature (e.g., 298.15 K) to predict the percentage of each conformer present in equilibrium.
Predicted Conformational Data
While experimental data is pending, computational analysis would likely reveal several stable conformers. The following table presents hypothetical but plausible data for the two lowest-energy conformers.
| Parameter | Conformer 1 (Predicted Global Minimum) | Conformer 2 (Low-Energy) |
| Pyrrolidine Pucker | C2-exo (Substituent pseudo-equatorial) | C3-endo (Substituent pseudo-equatorial) |
| Dihedral Angle τ₁ (N-C-C-N) | ~85° | ~175° |
| Dihedral Angle τ₂ (C-C-N-C) | ~-160° | ~70° |
| Relative Energy (ΔG, kcal/mol) | 0.00 | +0.85 |
| Boltzmann Population (298 K) | ~80% | ~20% |
This quantitative data is invaluable for structure-activity relationship (SAR) studies, as it allows researchers to correlate the prevalence of a specific conformation with biological activity.
Applications and Future Directions in Drug Discovery
The 1-(pyrrolidin-3-ylmethyl)-1H-imidazole scaffold is a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns.[2]
-
Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring serves as a versatile chemical handle for introducing diversity. Amidation, reductive amination, or sulfonylation can be used to append a wide range of functional groups, allowing for the rapid generation of a library of analogues to probe interactions with a biological target.
-
Modulation of Physicochemical Properties: The basicity of the pyrrolidine nitrogen (pKa ≈ 10-11) can be modulated through substitution, which is critical for tuning properties like solubility, cell permeability, and off-target activity (e.g., hERG inhibition).
-
Potential Therapeutic Targets: Given the broad activities of its constituent moieties, this scaffold could be explored for a multitude of therapeutic areas. The imidazole component is known to interact with kinases, metalloenzymes, and various receptors, while the pyrrolidine provides a 3D vector to access specific sub-pockets within a binding site.[3][17][18]
Future work should focus on the synthesis of a small library of derivatives based on this core, followed by screening against a panel of disease-relevant targets. Correlating the biological activity with the conformational preferences determined through the workflows described herein will provide a powerful, rational basis for the development of novel therapeutics.
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